

Spectroscopic Analysis of 2-Bromo-6-chloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-chloropyrazine

Cat. No.: B1287920

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloropyrazine is a halogenated heterocyclic compound with the molecular formula $C_4H_2BrClN_2$ and a molecular weight of 193.43 g/mol. Its structure, featuring a pyrazine ring substituted with both bromine and chlorine atoms, makes it a valuable building block in medicinal chemistry and materials science. The distinct electronic properties endowed by the two different halogen substituents, along with the nitrogen atoms in the pyrazine ring, offer multiple sites for chemical modification, rendering it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. This guide provides an in-depth overview of the spectroscopic data for **2-bromo-6-chloropyrazine**, alongside detailed experimental protocols for acquiring such data. While publicly available spectra for this specific compound are scarce, this document outlines the expected spectral characteristics based on its structure and provides methodologies derived from relevant literature for its analysis.

Molecular Structure and Properties

The chemical structure of **2-Bromo-6-chloropyrazine** is foundational to understanding its spectroscopic signature.

Property	Value
Molecular Formula	C ₄ H ₂ BrClN ₂
Molecular Weight	193.43 g/mol
CAS Number	916791-07-6
Canonical SMILES	C1=C(N=C(C(=N1)Br)Cl)
InChI Key	UZAXEXBMDHIXNU-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

Due to the limited availability of public spectral data for **2-Bromo-6-chloropyrazine**, the following tables summarize the predicted data based on the analysis of its chemical structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyrazine ring.

Predicted Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
8.5 - 8.7	Singlet	1	H-3 or H-5
8.5 - 8.7	Singlet	1	H-3 or H-5

The exact chemical shifts of the two singlets would be very close and may require a high-resolution instrument to resolve.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the pyrazine ring.

Predicted Chemical Shift (δ) ppm	Assignment
150 - 155	C-2 (C-Br)
145 - 150	C-6 (C-Cl)
135 - 140	C-3 or C-5
135 - 140	C-3 or C-5

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.

Predicted Wavenumber (cm^{-1})	Bond Vibration
3100 - 3000	C-H stretch (aromatic)
1600 - 1450	C=C and C=N stretching (aromatic ring)
1200 - 1000	C-H in-plane bending
850 - 750	C-Cl stretch
700 - 550	C-Br stretch
Below 900	Ring bending vibrations

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine.

m/z	Ion	Notes
192, 194, 196	[M] ⁺	Molecular ion with isotopic pattern for Br and Cl
163, 165	[M-Cl] ⁺	Fragment ion after loss of chlorine
113	[M-Br] ⁺	Fragment ion after loss of bromine

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard laboratory practices and information gleaned from patent literature describing the use of **2-bromo-6-chloropyrazine**.[\[1\]](#)

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrophotometer (e.g., Jeol 400-MHz NMR) is suitable for acquiring both ¹H and ¹³C NMR spectra.[\[1\]](#)

Sample Preparation:

- Weigh approximately 5-10 mg of **2-bromo-6-chloropyrazine**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Use the solvent peak as an internal reference (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).[\[1\]](#)

¹H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Use a standard pulse program for proton NMR.
- Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

- Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Jasco-FTIR-4100) is appropriate for this analysis.[\[1\]](#)

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2-bromo-6-chloropyrazine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.

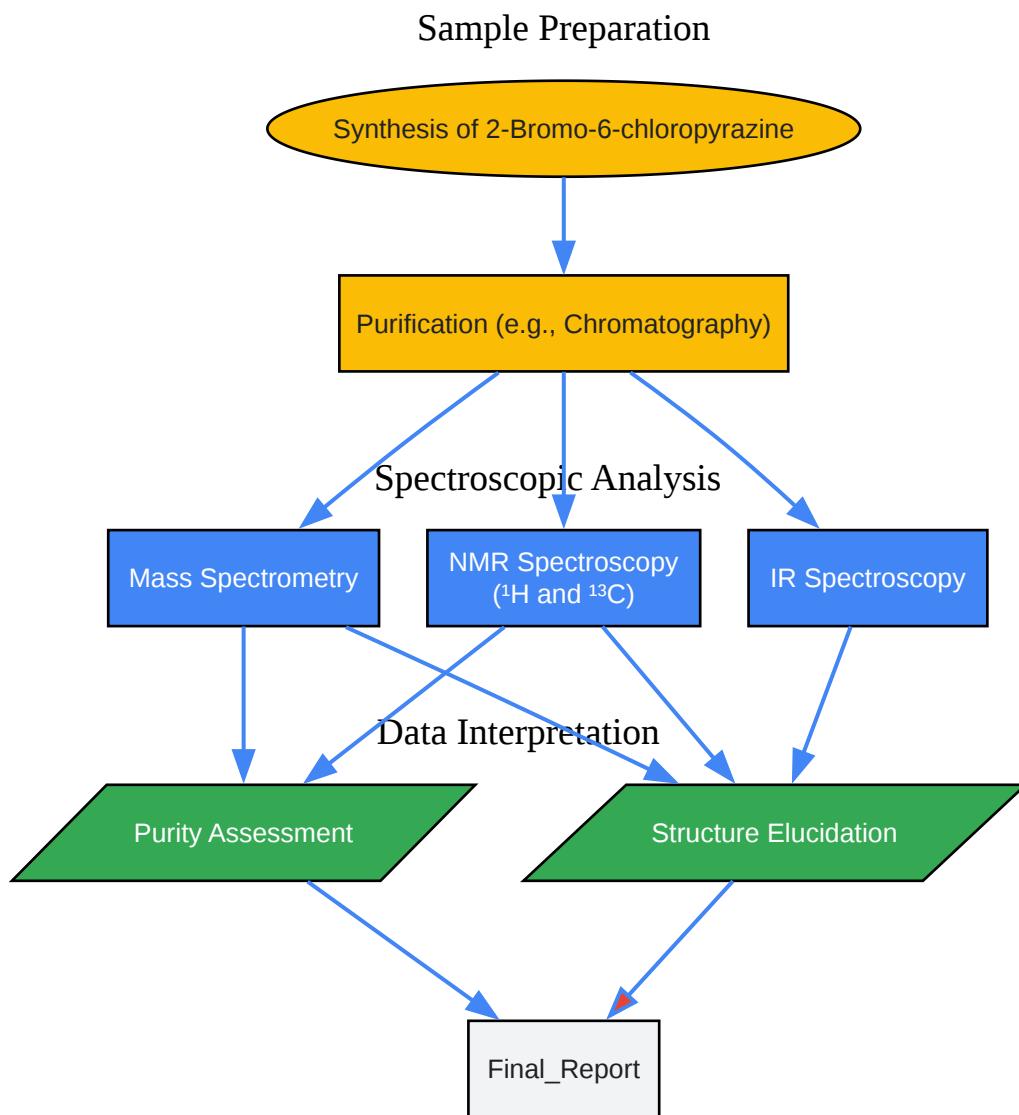
IR Spectrum Acquisition:

- Record a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this analysis (e.g., Shimadzu LCMS LC-210EV with an API-ES ionization source).[\[1\]](#)

Sample Preparation:


- Prepare a dilute solution of **2-bromo-6-chloropyrazine** in a suitable solvent such as methanol or acetonitrile.
- The concentration should be in the range of 1-10 µg/mL.

Mass Spectrum Acquisition:

- Infuse the sample solution directly into the ESI source at a constant flow rate.
- Acquire the mass spectrum in positive ion mode.
- Set the mass range to scan from m/z 50 to 300 to observe the molecular ion and potential fragments.
- The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Bromo-6-chloropyrazine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-Bromo-6-chloropyrazine**.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data and detailed experimental protocols for the analysis of **2-Bromo-6-chloropyrazine**. While experimental spectra are not readily available in the public domain, the predicted data and standardized methodologies presented herein offer a solid foundation for researchers, scientists, and drug development professionals working with this important chemical.

intermediate. The structural information derived from these spectroscopic techniques is crucial for confirming the identity and purity of the compound, which is a prerequisite for its application in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-6-chloropyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1287920#spectroscopic-data-of-2-bromo-6-chloropyrazine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com